molecular formula C11H15NO5S B13446532 2-Methoxyethyl o-tolylsulfonylcarbamate

2-Methoxyethyl o-tolylsulfonylcarbamate

Cat. No.: B13446532
M. Wt: 273.31 g/mol
InChI Key: BBDCYTIPACSDHX-UHFFFAOYSA-N
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Description

2-Methoxyethyl o-tolylsulfonylcarbamate is a chemical compound with the molecular formula C11H15NO5S and a molecular weight of 273.31 g/mol . It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl o-tolylsulfonylcarbamate typically involves the reaction of o-toluenesulfonyl chloride with 2-methoxyethanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl o-tolylsulfonylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonates, while reduction can produce sulfides or thiols .

Scientific Research Applications

2-Methoxyethyl o-tolylsulfonylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl o-tolylsulfonylcarbamate involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl o-tolylsulfonylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C11H15NO5S

Molecular Weight

273.31 g/mol

IUPAC Name

2-methoxyethyl N-(2-methylphenyl)sulfonylcarbamate

InChI

InChI=1S/C11H15NO5S/c1-9-5-3-4-6-10(9)18(14,15)12-11(13)17-8-7-16-2/h3-6H,7-8H2,1-2H3,(H,12,13)

InChI Key

BBDCYTIPACSDHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)OCCOC

Origin of Product

United States

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